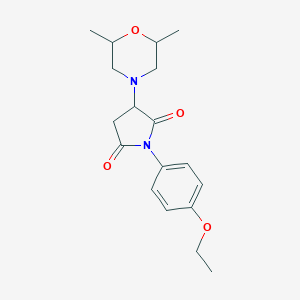
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione, also known as DMEMEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrrolidine-2,5-dione derivatives and has been synthesized through various methods. In
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is not fully understood, but it has been reported to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and oxidative stress. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been reported to modulate the activity of neurotransmitters and receptors involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has been reported to have various biochemical and physiological effects. It has been reported to decrease the production of inflammatory cytokines and chemokines, reduce tumor growth, and decrease oxidative stress. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been reported to increase the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathogenesis of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has some limitations, including its low bioavailability and toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione. One direction is the optimization of its synthesis method for higher yields and purity. Another direction is the study of its pharmacokinetics and pharmacodynamics to improve its bioavailability and efficacy. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can also be studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Further studies can also be conducted to elucidate the mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione and its potential targets for therapeutic intervention.
Conclusion:
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a chemical compound that has shown potential therapeutic properties in various scientific research studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of neurodegenerative diseases and viral infections. Further studies are needed to optimize its synthesis method, improve its bioavailability and efficacy, and elucidate its mechanism of action and potential targets for therapeutic intervention.
Métodos De Síntesis
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can be synthesized through several methods, including the reaction of 4-ethoxyphenylhydrazine with 2,6-dimethylmorpholine-4-carbaldehyde, followed by cyclization with succinic anhydride. Another method involves the reaction of 4-ethoxybenzaldehyde with 2,6-dimethylmorpholine-4-carbaldehyde, followed by cyclization with maleic anhydride. These methods have been reported in various research articles and have been optimized for higher yields.
Aplicaciones Científicas De Investigación
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has shown potential therapeutic properties in various scientific research studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has been reported to have anti-viral properties and has been studied for its potential use in the treatment of viral infections.
Propiedades
Nombre del producto |
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
|---|---|
Fórmula molecular |
C18H24N2O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
3-(2,6-dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H24N2O4/c1-4-23-15-7-5-14(6-8-15)20-17(21)9-16(18(20)22)19-10-12(2)24-13(3)11-19/h5-8,12-13,16H,4,9-11H2,1-3H3 |
Clave InChI |
RRKNXTICRCMJAJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)









